SB-218078
Overview
Description
SB-218078 is a potent, selective, ATP-competitive, and cell-permeable checkpoint kinase 1 (Chk1) inhibitor . It inhibits Chk1 phosphorylation of cdc25C with an IC50 of 15 nM . SB-218078 is less potently inhibits Cdc2 (IC50 of 250 nM) and PKC (IC50 of 1000 nM) . It causes apoptosis by DNA damage and cell cycle arrest .
Synthesis Analysis
The synthesis of SB-218078 involves the formation of 1,4-bis(2,3-dihydropyrrol-5-one-4-yl)-1,3-butadienes .Molecular Structure Analysis
The molecular formula of SB-218078 is C24H15N3O3 . The InChI key is OTPNDVKVEAIXTI-UHFFFAOYSA-N .Chemical Reactions Analysis
SB-218078 inhibits Chk1 phosphorylation of cdc25C with an IC50 of 15 nM . It is less potent in inhibiting Cdc2 (IC50 of 250 nM) and PKC (IC50 of 1000 nM) . It causes apoptosis by DNA damage and cell cycle arrest .Physical And Chemical Properties Analysis
SB-218078 is a yellow solid . It is soluble in DMSO at 20 mg/mL .Scientific Research Applications
1. Synthetic Biology and Medicinal Advances
Synthetic biology (SB), a rapidly evolving field, integrates science and engineering for designing and constructing novel biological systems. SB has immense potential in creating applications that are not found in nature. This includes designing and building engineered biological systems for various purposes like processing information, manipulating chemicals, and enhancing human health. SB's advancements in genomic sequencing and molecular biology have significantly accelerated its research and applications, making it a promising area for scientific breakthroughs in public health and the environment (Reddy, 2015).
2. Site-Based Data Curation in Geobiology
Site-Based Data Curation (SBDC) is a data management approach focusing on the sharing and reuse of data from scientifically significant sites. This method is exemplified through geobiology research at natural hot spring sites in Yellowstone National Park. SBDC involves systematic documentation of sampling processes and contextual information about the site of data collection, essential for valid reuse of digital data in cross-disciplinary earth systems science. This approach represents a global model for the collection and description of field data from various scientifically significant sites (Palmer et al., 2017).
3. Search-Based Model Engineering in Scientific Experiments
Search-based model engineering (SBME) tools are used in scientific experiments, involving challenges like defining workflows, parameter tuning, and interpreting metrics. SBME tools leverage easily accessible hardware and cloud infrastructure for accelerating experimentation in scientific research. A domain-specific language and framework have been developed to run experiments at scale, enhancing the speed and efficiency of SBME research (Burdusel & Zschaler, 2019).
4. Bioremediation Using Slurry Bioreactors
Slurry bioreactors (SB) have significant applications in bioremediation of soils and sediments contaminated with recalcitrant and toxic compounds. SB's versatility allows manipulation and control of several environmental parameters, leading to enhanced and faster treatment of polluted soils. The emerging area of using SB with simultaneous electron acceptors shows promise for bioremediation of hydrocarbons and organochlorinated compounds, indicating its effectiveness in various environmental applications (Robles-González et al., 2008).
5. Speed Breeding for Crop Research
'Speed breeding' (SB) is a technique that accelerates crop research by shortening the breeding cycle through rapid generation advancement. This is achieved by extending daily light exposure and early seed harvest, reducing generation times for crops. SB techniques are adaptable across a variety of crops, proving valuable in enhancing crop research and development efficiency (Ghosh et al., 2018).
Safety And Hazards
properties
IUPAC Name |
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-23-19-17-11-5-1-3-7-13(11)26-15-9-10-16(30-15)27-14-8-4-2-6-12(14)18(22(27)21(17)26)20(19)24(29)25-23/h1-8,15-16H,9-10H2,(H,25,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPNDVKVEAIXTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)C(=O)NC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392024 | |
Record name | SB 218078 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SB-218078 | |
CAS RN |
135897-06-2 | |
Record name | SB 218078 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135897062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-218078 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17051 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SB 218078 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-218078 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6U3J3UP11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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